Ac-YVAD-AOM
Overview
Description
Ac-YVAD-AOM is a highly selective, competitive, cell-permeable, and irreversible inhibitor of caspase-1, caspase-4, and caspase-5. It is primarily used in scientific research to study the regulation of apoptosis and inflammation. Caspase-1, a cysteine protease, plays a crucial role in the innate immune response by mediating the activation of pro-inflammatory cytokines and inducing pyroptosis, a form of programmed cell death .
Mechanism of Action
Target of Action
Ac-YVAD-2,6-dimethylbenzoyloxymethylketone, also known as Caspase-1 Inhibitor IV, primarily targets caspase-1 and caspase-4 . Caspases are a family of cysteine-dependent proteases that play crucial roles in apoptosis (programmed cell death), proliferation, differentiation, and inflammatory response .
Mode of Action
Caspase-1 Inhibitor IV is an irreversible , cell-permeable inhibitor . It inactivates caspase-1 and caspase-4 by forming a covalent bond with the active site cysteine residue . This bond formation is mediated by a transfer of protons, involving His237 and Ser339 . The molecular moiety targeted by the inhibitor is a carbonyl group, which establishes a S (Cys285)–C (carbonyl) covalent bond .
Biochemical Pathways
The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV affects the apoptotic and inflammatory pathways . Caspase-1 is associated with the release of cytokines, and its inhibition can help alleviate excessive cytokine production .
Pharmacokinetics
, suggesting potential routes for administration and absorption. It is also known to be cell-permeable , which is crucial for its bioavailability and ability to reach intracellular targets.
Result of Action
The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV can lead to a decrease in apoptosis and inflammation . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of HIV infection, treatment with Caspase-1 Inhibitor IV has been shown to limit CD4+ T cell loss and reduce viral load .
Action Environment
The action, efficacy, and stability of Caspase-1 Inhibitor IV can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, including the presence of other molecules and the state of the target cells, can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Ac-yvad-2,6-dimethylbenzoyloxymethylketone interacts with enzymes such as caspase-1, caspase-4, and caspase-5 . It acts as an inhibitor, preventing these enzymes from carrying out their normal functions . The nature of these interactions is competitive and irreversible .
Cellular Effects
The effects of Ac-yvad-2,6-dimethylbenzoyloxymethylketone on cells are significant. It influences cell function by inhibiting caspase-1, which plays a key role in the regulation of apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ac-yvad-2,6-dimethylbenzoyloxymethylketone exerts its effects by binding to caspase-1, caspase-4, and caspase-5 . This binding interaction inhibits the activity of these enzymes, preventing them from carrying out their normal functions . This can lead to changes in gene expression .
Metabolic Pathways
Ac-yvad-2,6-dimethylbenzoyloxymethylketone is involved in the caspase pathway . It interacts with enzymes such as caspase-1, caspase-4, and caspase-5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-AOM involves the preparation of a peptide-based inhibitor. The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of a resin-bound peptide, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ac-YVAD-AOM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the inhibitor’s functional groups.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used to study the structure-activity relationship and improve the inhibitor’s efficacy .
Scientific Research Applications
Ac-YVAD-AOM has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of caspase inhibitors.
Biology: Employed in research on apoptosis and inflammation, particularly in understanding the role of caspase-1 in these processes.
Medicine: Investigated as a potential therapeutic agent for diseases involving dysregulated apoptosis and inflammation, such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting caspase-1 .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-interleukin-1 cleavage site.
Ac-DEVD-β CHO: Selective for caspase-3 due to its poly(ADP-ribose) polymerase (PARP) cleavage site.
Uniqueness
Ac-YVAD-AOM is unique due to its high selectivity and irreversible inhibition of caspase-1, caspase-4, and caspase-5. Unlike other inhibitors, it is relatively inert toward other bionucleophiles such as glutathione, making it an excellent candidate for in vivo studies of enzyme inhibition .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACDHZQOPEFKK-NFJAKAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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